molecular formula C14H9Cl2N3 B14397845 4,6-Dichloro-2-[4-(1H-pyrrol-1-yl)phenyl]pyrimidine CAS No. 89508-73-6

4,6-Dichloro-2-[4-(1H-pyrrol-1-yl)phenyl]pyrimidine

Katalognummer: B14397845
CAS-Nummer: 89508-73-6
Molekulargewicht: 290.1 g/mol
InChI-Schlüssel: YZKOVFXKSFJDRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Dichloro-2-[4-(1H-pyrrol-1-yl)phenyl]pyrimidine is a heterocyclic compound that contains both pyrimidine and pyrrole rings Pyrimidine is a six-membered ring with two nitrogen atoms at positions 1 and 3, while pyrrole is a five-membered ring with one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-[4-(1H-pyrrol-1-yl)phenyl]pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 4-(1H-pyrrol-1-yl)phenylamine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 4,6-Dichloro-2-[4-(1H-pyrrol-1-yl)phenyl]pyrimidine involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The pyrimidine ring can interact with nucleic acids, while the pyrrole ring can form hydrogen bonds with proteins, affecting their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of both pyrimidine and pyrrole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .

Eigenschaften

CAS-Nummer

89508-73-6

Molekularformel

C14H9Cl2N3

Molekulargewicht

290.1 g/mol

IUPAC-Name

4,6-dichloro-2-(4-pyrrol-1-ylphenyl)pyrimidine

InChI

InChI=1S/C14H9Cl2N3/c15-12-9-13(16)18-14(17-12)10-3-5-11(6-4-10)19-7-1-2-8-19/h1-9H

InChI-Schlüssel

YZKOVFXKSFJDRX-UHFFFAOYSA-N

Kanonische SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C3=NC(=CC(=N3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.